
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine is a chemical compound that features a cyclohexyl group and a quinoline moiety connected via an ethane-1,2-diamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine typically involves the reaction of cyclohexylamine with quinoline derivatives under controlled conditions. One common method involves the use of quinoline-5-carbaldehyde, which reacts with cyclohexylamine in the presence of a reducing agent to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline or cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of N1-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ethane-1,2-diamine linker provides flexibility, allowing the compound to adopt conformations that optimize binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-Cyclohexyl-N~2~-(quinolin-2-yl)ethane-1,2-diamine
- N~1~-Cyclohexyl-N~2~-(quinolin-8-yl)ethane-1,2-diamine
- N~1~-Cyclohexyl-N~2~-(quinolin-3-yl)ethane-1,2-diamine
Uniqueness
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine is unique due to the specific positioning of the quinoline moiety at the 5-position, which can influence its binding properties and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, making it a compound of particular interest for further study.
Propiedades
Número CAS |
627519-57-7 |
|---|---|
Fórmula molecular |
C17H23N3 |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-N'-quinolin-5-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H23N3/c1-2-6-14(7-3-1)18-12-13-20-17-10-4-9-16-15(17)8-5-11-19-16/h4-5,8-11,14,18,20H,1-3,6-7,12-13H2 |
Clave InChI |
DMICMWVUIUVWRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCCNC2=CC=CC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



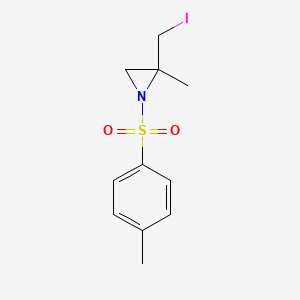

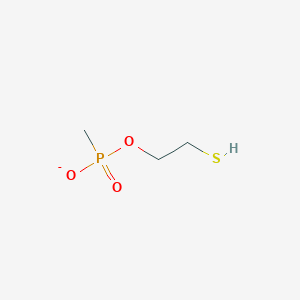
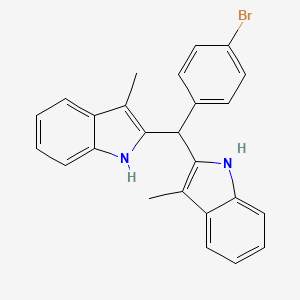
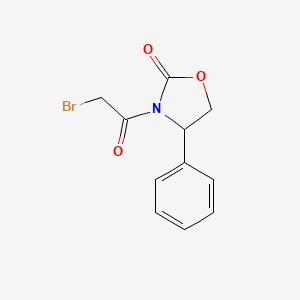
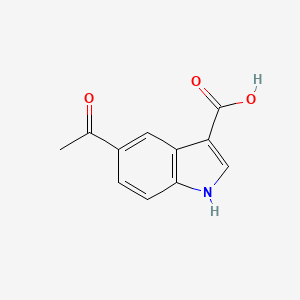

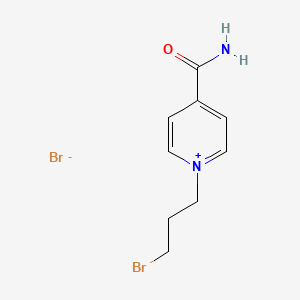
![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)


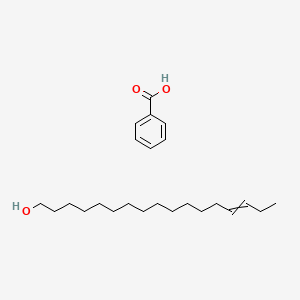
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)
